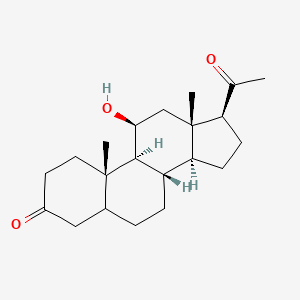

11-Hydroxypregnane-3,20-dione

Description

11-Hydroxypregnane-3,20-dione (IUPAC name: 11α-Hydroxypregn-4-ene-3,20-dione; CAS 80-75-1) is a pregnane steroid derivative characterized by a hydroxyl group at the C11 position, a saturated pregnane backbone (5β configuration), and ketone groups at C3 and C20. Its molecular formula is C₂₁H₃₀O₃, with a molecular weight of 330.46 g/mol . This compound is structurally related to progesterone but distinguished by the 11α-hydroxyl substitution, which significantly alters its biological activity and metabolic stability.

Properties

CAS No. |

15137-31-2 |

|---|---|

Molecular Formula |

C21H32O3 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(8S,9S,10S,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-19,24H,4-11H2,1-3H3/t13?,15-,16+,17-,18-,19+,20-,21+/m0/s1 |

InChI Key |

XHCCPSKYYJBSAA-ZWOKMBQGSA-N |

SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)O)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C |

Synonyms |

11-beta-hydroxy-20-alpha-dihydroprogesterone |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Progesterone (Pregn-4-ene-3,20-dione)

- Key Differences : Progesterone lacks the 11-hydroxyl group and retains a Δ⁴-3-keto structure.

- Biological Relevance : Progesterone is a primary progestogen involved in menstrual cycle regulation and pregnancy. The absence of the 11α-hydroxyl group enhances its binding affinity to progesterone receptors compared to 11α-hydroxylated derivatives .

- Molecular Weight : 314.46 g/mol.

Desoxycorticosterone (21-Hydroxypregn-4-ene-3,20-dione)

- Key Differences : Features a hydroxyl group at C21 instead of C11.

- Biological Relevance : A mineralocorticoid precursor regulating electrolyte balance. The C21 hydroxylation is critical for aldosterone synthesis, while the C11 hydroxylation in 11-hydroxypregnane-3,20-dione may confer glucocorticoid-like properties .

- Molecular Weight : 330.46 g/mol.

Cortisol (11β,17α,21-Trihydroxy-pregn-4-ene-3,20-dione)

- Key Differences : Contains hydroxyl groups at C11 (β-configuration), C17, and C21, with a Δ⁴-3-keto structure.

- Biological Relevance: A glucocorticoid with anti-inflammatory and immunosuppressive effects. The 11β-hydroxyl group is essential for glucocorticoid receptor activation, whereas the 11α-isomer in 11-hydroxypregnane-3,20-dione exhibits weaker receptor binding .

- Molecular Weight : 362.47 g/mol.

Prednisolone (11β,17α,21-Trihydroxy-pregna-1,4-diene-3,20-dione)

- Key Differences : Contains a Δ¹⁴-diene structure and additional hydroxyl groups at C11 (β), C17, and C21.

- Biological Relevance : A synthetic glucocorticoid with enhanced anti-inflammatory potency due to the 1,4-diene modification and 11β-hydroxylation .

- Molecular Weight : 360.44 g/mol.

5α-Dihydroprogesterone (5α-Pregnane-3,20-dione)

- Key Differences : Fully saturated pregnane backbone (5α configuration) without hydroxyl groups.

- Biological Relevance : A progesterone metabolite with reduced receptor affinity, highlighting the importance of the Δ⁴ double bond in hormonal activity .

- Molecular Weight : 316.48 g/mol.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility | Key Functional Groups |

|---|---|---|---|---|

| 11-Hydroxypregnane-3,20-dione | 330.46 | 183–185 | Low | 11α-OH, 3,20-dione |

| Progesterone | 314.46 | 121–131 | Insoluble | Δ⁴-3-keto |

| Desoxycorticosterone | 330.46 | 141–143 | Low | 21-OH, Δ⁴-3-keto |

| Cortisol | 362.47 | 220–224 | Moderate | 11β-OH, 17α-OH, 21-OH, Δ⁴-3-keto |

| Prednisolone | 360.44 | 235–237 | Low | 11β-OH, 17α-OH, 21-OH, Δ¹⁴-diene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.